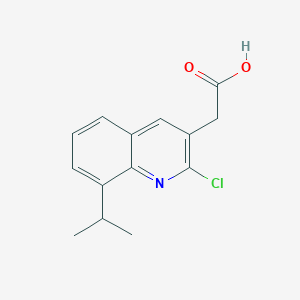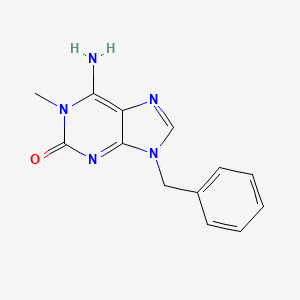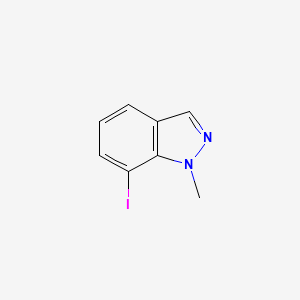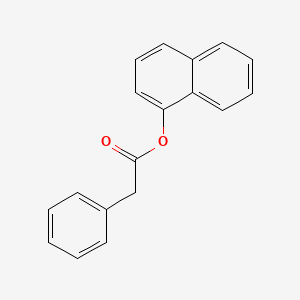
4-(3-Methyl-4-oxo-4H-chromen-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methyl-4-oxo-4H-chromen-2-yl)benzonitrile is a chemical compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen-containing heterocycles that have garnered significant interest due to their versatile biological and pharmacological activities. This compound, in particular, is characterized by the presence of a chromenone core fused with a benzonitrile moiety, making it a valuable scaffold in medicinal chemistry and drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-4-oxo-4H-chromen-2-yl)benzonitrile typically involves the condensation of 3-methyl-4-oxo-4H-chromen-2-carbaldehyde with benzonitrile under basic conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methyl-4-oxo-4H-chromen-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of chromenone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted chromenone derivatives.
Aplicaciones Científicas De Investigación
4-(3-Methyl-4-oxo-4H-chromen-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-Methyl-4-oxo-4H-chromen-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways to induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Oxo-2-phenyl-4H-chromen-3-yl β-D-glucopyranosyl-(1->2)-β-D-glucopyranosyl-(1->2)-β-D-glucopyranoside
- 2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
- N′-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide
Uniqueness
4-(3-Methyl-4-oxo-4H-chromen-2-yl)benzonitrile stands out due to its unique combination of a chromenone core and a benzonitrile moiety. This structural feature imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H11NO2 |
|---|---|
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
4-(3-methyl-4-oxochromen-2-yl)benzonitrile |
InChI |
InChI=1S/C17H11NO2/c1-11-16(19)14-4-2-3-5-15(14)20-17(11)13-8-6-12(10-18)7-9-13/h2-9H,1H3 |
Clave InChI |
WHNAEROJXWYKEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11857485.png)


![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11857506.png)

![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11857531.png)

![1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline](/img/structure/B11857539.png)

![3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857545.png)



![6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11857574.png)
